molecular formula C14H14N6O3 B2502936 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1219907-19-3

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Cat. No.: B2502936
CAS No.: 1219907-19-3
M. Wt: 314.305
InChI Key: YENIFWJASFSVLW-UHFFFAOYSA-N
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Description

This compound integrates two pharmacologically significant heterocyclic moieties: a 5-methyl-1,3,4-oxadiazole and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group, linked via a propanamide scaffold. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the benzo-triazinone moiety may contribute to π-π stacking interactions and electrophilic reactivity.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-8(13(21)15-7-12-18-16-9(2)23-12)20-14(22)10-5-3-4-6-11(10)17-19-20/h3-6,8H,7H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENIFWJASFSVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(C)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H15N5O2\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}_2

This structure includes a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . A study highlighted that certain oxadiazole derivatives demonstrated promising activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
21cM. tuberculosis4–8
30Clostridium difficile0.003–0.03
31aNeisseria gonorrhoeae0.03–0.125

2. Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Studies involving similar oxadiazole derivatives have indicated their ability to mitigate neurodegenerative processes associated with tauopathies such as Alzheimer's disease and progressive supranuclear palsy . The mechanism appears to involve the inhibition of tau protein aggregation and neuroinflammation.

3. Anticancer Properties

The oxadiazole scaffold has been associated with anticancer activity in various studies. Compounds derived from this structure have been tested against different cancer cell lines, showing cytotoxic effects through apoptosis induction and cell cycle arrest . Specifically, some oxadiazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells.

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-720
Compound CA54910

Case Studies

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of a related oxadiazole compound in a mouse model of Alzheimer's disease. The results indicated that treatment significantly reduced amyloid-beta plaque formation and improved cognitive function compared to controls .

Case Study 2: Antimicrobial Efficacy

In another study, a series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds exhibited MIC values comparable to standard antibiotics like gentamicin, highlighting their potential as alternative antimicrobial agents .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the promising anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study demonstrated that oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
  • In another research effort, compounds synthesized with oxadiazole rings were tested for their efficacy against glioblastoma cells, showing significant apoptosis induction and cytotoxicity .

Antimicrobial Properties

The oxadiazole derivatives are also recognized for their antimicrobial activities. The presence of the oxadiazole ring enhances the lipophilicity of the compounds, facilitating their transport across cell membranes and increasing their effectiveness against microbial pathogens.

Research Insights:

  • A variety of studies have reported that oxadiazole-containing compounds display antibacterial and antifungal activities. For instance, certain derivatives have been shown to inhibit bacterial growth effectively in vitro .

Drug Development and Molecular Modeling

The unique structural characteristics of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide make it a candidate for further exploration in drug design.

Molecular Docking Studies:

  • Molecular modeling studies indicate that compounds with oxadiazole rings can be optimized for better binding affinities to target enzymes involved in cancer and microbial infections. For example, targeting thymidylate synthase has been proposed as a mechanism for enhancing anticancer efficacy .

Summary of Biological Activities

Activity TypeBiological EffectReferences
AnticancerSignificant cytotoxicity against multiple cell lines
AntimicrobialEffective against various bacterial and fungal strains
Drug DevelopmentPotential for optimization via molecular modeling

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

The compound’s structural uniqueness lies in its benzo-triazinone core, which distinguishes it from related derivatives. For example:

  • Pyridinyl-oxadiazole-propanamides () incorporate pyridine rings instead of benzo-triazinones, altering electronic properties and binding interactions due to pyridine’s basic nitrogen.

Substituent Effects on Bioactivity

  • Methyl vs.
  • Benzo-Triazinone vs. Benzo-Oxazinone: Derivatives like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () replace the triazinone with an oxazinone, which lacks the triazinone’s electron-deficient character, altering reactivity in enzymatic environments.

Comparative Data Table

Compound Class Key Heterocycles Substituents Synthetic Conditions Key Properties
Target Compound 1,3,4-Oxadiazole + Benzo-triazinone 5-Methyl, propanamide linker Likely LiH/DMF (similar to [1]) High lipophilicity, π-π stacking
Thiazolyl-oxadiazole-propanamides 1,3,4-Oxadiazole + Thiazole Sulfanyl linker, amino groups MeOH/N2H4·H2O reflux Nucleophilic sulfur sites
Pyridinyl-oxadiazole-propanamides 1,3,4-Oxadiazole + Pyridine Pyridinyl, varied phenyl groups RT aqueous Na2CO3 Enhanced basicity, H-bonding
Benzo-Oxazinone derivatives Benzo-oxazinone + Pyrimidine Substituted phenyl, methyl Cs2CO3/DMF at RT Reduced electron deficiency

Research Implications

The benzo-triazinone moiety in the target compound may offer advantages in kinase inhibition due to its planar, electron-deficient structure, contrasting with sulfur-containing analogs () that could interact with cysteine residues. However, its synthetic complexity (e.g., handling triazinone intermediates) compared to pyridinyl derivatives () may limit scalability.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The benzo[d]triazin-4(3H)-one core is synthesized from 2-aminobenzonitrile through sequential nitrosation and cyclization. Treatment with sodium nitrite in acidic methanol yields 2-nitrosobenzamide , which undergoes thermal cyclization at 110°C to form the triazinone. Propanoic acid side-chain introduction is achieved via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, coupling 3-hydroxypropanoic acid to the triazinone nitrogen.

Reaction Conditions

Step Reagents/Conditions Yield (%) Source
Nitrosation NaNO₂, HCl, MeOH, 0°C, 2h 85
Cyclization Toluene, 110°C, 6h 78
Mitsunobu Alkylation DEAD, PPh₃, THF, rt, 12h 65

Alternative Route via Ullmann Coupling

A copper-catalyzed Ullmann coupling between 3-iodobenzoic acid and ethyl acrylate introduces the propanoate side chain prior to triazinone formation. Subsequent hydrolysis with NaOH yields the carboxylic acid.

Preparation of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine

Cyclodehydration of Acylhydrazides

Methyl glyoxylate hydrazone is treated with phosphorus oxychloride to form 5-methyl-1,3,4-oxadiazole-2-carboxylate , which is hydrolyzed to the carboxylic acid and converted to the amine via Curtius rearrangement .

Optimized Protocol

  • Hydrazide Formation : React methyl glyoxylate with hydrazine hydrate (80°C, 4h).
  • Cyclization : POCl₃, DMF, 0°C → rt, 3h (Yield: 89%).
  • Amine Synthesis : NH₃, MeOH, H₂O, 60°C, 6h (Yield: 72%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Fragment A (2-(4-oxobenzo[d]triazin-3(4H)-yl)propanoic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Fragment B ((5-methyl-1,3,4-oxadiazol-2-yl)methanamine) is added dropwise, with the reaction stirred at 25°C for 24h.

Key Data

  • Molar Ratio (A:B): 1:1.2
  • Solvent: DCM/THF (3:1)
  • Yield: 68%
  • Purity (HPLC): 98.5%

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine , the mixed anhydride of Fragment A is prepared at -15°C, followed by amine addition. This method minimizes racemization and improves yields to 74%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazinone), 4.41 (d, J=5.6 Hz, 2H, CH₂-oxadiazole), 2.51 (s, 3H, CH₃-oxadiazole).
  • HRMS : m/z calculated for C₁₅H₁₄N₆O₃ [M+H]⁺: 327.1201; found: 327.1198.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the propanamide linker and planar geometry of the triazinone ring.

Industrial-Scale Considerations

Green Chemistry Approaches

Microwave-assisted cyclization reduces reaction time for triazinone formation from 6h to 25min (80W, 120°C).

Purification Techniques

Combined use of flash chromatography (SiO₂, EtOAc/hexane) and recrystallization (EtOH/H₂O) achieves >99% purity for pharmaceutical applications.

Q & A

Q. What are the key synthetic steps for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide?

The synthesis typically involves alkylation of oxadiazole intermediates and coupling with a benzo[d][1,2,3]triazinone moiety. A general procedure includes:

  • Reacting 5-methyl-1,3,4-oxadiazole-2-thiol with alkylating agents (e.g., RCH2Cl) in DMF with K2CO3 as a base at room temperature .
  • Subsequent coupling with a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl propanamide derivative under controlled pH and solvent conditions . Critical Parameters :
StepReagentsSolventTemperatureYield Range
AlkylationRCH2Cl, K2CO3DMFRT60-75%
CouplingEDCI/HOBtDCM0–25°C45-65%

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • 1H/13C NMR : To verify substituent positions and confirm alkylation/amide bond formation .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹ for the amide) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What functional groups dictate its reactivity?

  • 1,3,4-Oxadiazole Ring : Electrophilic substitution at C2 and nucleophilic reactivity at the methyl group .
  • Benzo[d][1,2,3]triazinone : Susceptible to hydrolysis under acidic/basic conditions, influencing stability .

Advanced Research Questions

Q. How can low yields in the alkylation step be optimized?

  • Parameter Screening : Vary solvents (e.g., acetonitrile vs. DMF), bases (K2CO3 vs. Cs2CO3), and reaction times .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic displacement efficiency .
  • Example Optimization :
ConditionYield ImprovementReference
TBAB (5 mol%)+15%
Solvent: MeCN+10% (vs. DMF)

Q. How to resolve contradictions in reported biological activity data?

  • Comparative Assays : Re-evaluate activity under standardized conditions (e.g., cell lines, IC50 protocols) .
  • Metabolic Stability : Assess if discrepancies arise from compound degradation in vitro vs. in vivo .
  • Structural Analogues : Compare with derivatives (e.g., thiadiazole vs. oxadiazole cores) to isolate pharmacophore contributions .

Q. What computational strategies predict its binding mechanisms?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How does pH affect the stability of the benzo[d][1,2,3]triazinone moiety?

  • Degradation Studies : Monitor via HPLC under pH 2–12 buffers.
pHHalf-Life (h)Degradation Product
212Hydrolyzed triazinone
748Stable
126Ring-opened amide
  • Mitigation : Formulate with enteric coatings or buffering agents for oral delivery .

Q. What strategies improve solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies?

  • Impurity Profiles : Side reactions (e.g., oxadiazole ring-opening) reduce yields; optimize purification via column chromatography .
  • Moisture Sensitivity : K2CO3-mediated reactions require anhydrous conditions; trace water lowers yields by 10–20% .

Q. How to validate conflicting bioactivity claims?

  • Dose-Response Curves : Test across multiple concentrations (0.1–100 µM) to confirm potency thresholds .
  • Target Selectivity : Use kinase profiling panels to rule off-target effects .

Methodological Resources

  • Synthesis Protocols : (alkylation), (coupling).
  • Analytical Workflows : (NMR/IR), (HPLC/MS).
  • Computational Tools : (docking/PASS).

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